2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18-16-9-4-5-10-17(16)19(23)21(18)12-6-11-20(24-13-14-25-20)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJKUYDQHEHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162968 | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3308-99-4 | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3308-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core. The dioxolane ring is introduced through the acetalization of an aldehyde or ketone with ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, would be crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The phenyl group in the dioxolane ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Results in isoindoline derivatives.
Substitution: Yields substituted phenyl derivatives.
Scientific Research Applications
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the isoindole-1,3-dione moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Isoindole-1,3-dione Derivatives with Hydroxyalkyl and Benzylamino Substituents
Key Examples :
- 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 5 in ): Molecular formula C₂₀H₂₀N₂O₃, synthesized via epoxide ring-opening with (2-methoxyphenyl)methanamine (26.3% yield).
- 2-(3-((2,4-Dichlorobenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione (Compound 8 in ): Features electron-withdrawing Cl substituents, synthesized in 31.4% yield.
Comparison :
- Functional Groups: The target compound replaces the hydroxyl and benzylamino groups with a 1,3-dioxolane ring.
- Synthesis : Analogues in use 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a precursor, reacting with amines under pyridine catalysis . The dioxolane group in the target compound likely requires a different synthetic route, possibly involving diol protection.
- Physical Properties : Molecular weights of analogues range from ~300–350 g/mol, comparable to the target compound (337.37 g/mol). The dioxolane group may lower melting points relative to hydroxyalkyl derivatives due to reduced crystallinity .
Aromatic and Heterocyclic-Linked Isoindole-1,3-diones
Key Examples :
- 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16 in ): Contains an imidazole ring, synthesized via ethylenediamine condensation (95% yield).
- 2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (Compound 17a in ): Features a hydrazone linker, synthesized with phenyl hydrazine (49% yield).
Comparison :
Indole- and Silyl-Substituted Analogues
Key Examples :
Comparison :
- Biological Relevance : Indole derivatives (e.g., 215e) are bioactive, targeting serotonin receptors, whereas the dioxolane in the target compound may lack direct bioactivity but improve pharmacokinetics .
- Synthesis Complexity : Indole derivatives require transition-metal catalysts (Rh), while the dioxolane compound’s synthesis is likely less resource-intensive .
Data Tables
Table 1. Structural and Physical Comparison
Table 2. Functional Group Impact on Properties
Biological Activity
Overview
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione is a complex organic compound that integrates a dioxolane ring with an isoindole-1,3-dione moiety. This unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's ability to interact with various biological targets makes it a subject of interest for further research.
The compound exhibits significant biochemical properties due to its structural components:
- Enzyme Interaction : The dioxolane ring can act as a reactive center, allowing for potential covalent bonding with nucleophilic amino acid residues in enzymes. This interaction could lead to either enzyme inhibition or activation, depending on the specific context and nature of the enzyme involved.
- Binding Affinity : The phenyl group in the structure may facilitate π-π stacking interactions with aromatic amino acids, which can enhance the compound's binding affinity and specificity towards certain proteins.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds containing dioxolane structures can exhibit antimicrobial properties. The specific activity of this compound against various microbial strains remains to be fully characterized but is anticipated based on similar compounds.
Anticancer Properties
The isoindole derivative has been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study 1: Synthesis and Biological Testing
A study reported the synthesis of several isoindole derivatives, including this compound. Biological assays indicated that these compounds exhibited varying degrees of antifungal activity and were effective as plant growth regulators .
| Compound | Activity Type | Observed Effects |
|---|---|---|
| This compound | Antifungal | Inhibition of fungal growth in vitro |
| Other Isoindole Derivatives | Anticancer | Induction of apoptosis in cancer cell lines |
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound could disrupt cellular processes by interfering with enzyme function. This was evidenced by alterations in metabolic pathways when treated with the compound in cellular models .
Transport and Distribution
The transport mechanisms for this compound within biological systems are crucial for its efficacy. It is believed to be absorbed through passive diffusion or facilitated by specific transport proteins. Understanding these mechanisms will be vital for optimizing its therapeutic application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
